N-{4-[(Dimethylamino)sulfonyl]phenyl}-3,3-dimethylbutanamide (LLY-2707) is a synthetically derived novel nonsteroidal glucocorticoid receptor antagonist (GRA). [ [] ] It exhibits high selectivity and potency for the glucocorticoid receptor, making it a valuable tool in preclinical models studying glucocorticoid receptor-mediated pathways and conditions.
LLY-2707 acts as a glucocorticoid receptor antagonist. [ [] ] It binds to the glucocorticoid receptor, preventing the binding of endogenous glucocorticoids like cortisol. This, in turn, blocks the downstream signaling cascade usually initiated by glucocorticoid receptor activation, ultimately inhibiting the expression of glucocorticoid-responsive genes.
LLY-2707 has demonstrated potential in preclinical models for addressing weight gain and diabetes associated with atypical antipsychotic drug (AAPD) use. [ [] ] Studies in rats showed that co-administration of LLY-2707 with olanzapine led to a dose-dependent reduction in weight gain compared to olanzapine alone. Furthermore, LLY-2707 effectively prevented glucose excursions induced by olanzapine, suggesting its potential in mitigating AAPD-induced hyperglycemia. Importantly, at doses effective in preventing weight gain, LLY-2707 did not significantly interfere with olanzapine's binding to dopamine D2 receptors, indicating a specific action on glucocorticoid receptor-mediated pathways.
CAS No.: 18465-19-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4
CAS No.: